2-(4-Bromophenyl)naphthalene 2-(4-Bromophenyl)naphthalene
Brand Name: Vulcanchem
CAS No.: 22082-99-1
VCID: VC2020743
InChI: InChI=1S/C16H11Br/c17-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H
SMILES: C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)Br
Molecular Formula: C16H11B
Molecular Weight: 283.16 g/mol

2-(4-Bromophenyl)naphthalene

CAS No.: 22082-99-1

Cat. No.: VC2020743

Molecular Formula: C16H11B

Molecular Weight: 283.16 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)naphthalene - 22082-99-1

Specification

CAS No. 22082-99-1
Molecular Formula C16H11B
Molecular Weight 283.16 g/mol
IUPAC Name 2-(4-bromophenyl)naphthalene
Standard InChI InChI=1S/C16H11Br/c17-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H
Standard InChI Key SAODOTSIOILVSO-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)Br
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)Br

Introduction

Chemical Structure and Properties

Molecular Identity

2-(4-Bromophenyl)naphthalene has the molecular formula C₁₆H₁₁Br and a molecular weight of 283.16 g/mol. Its IUPAC name is 2-(4-bromophenyl)naphthalene, with synonyms including Naphthalene, 2-(4-bromophenyl)- and AS-78517 . The SMILES notation C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)Br accurately represents its structure .

Structural Features

The compound consists of a naphthalene scaffold (two fused benzene rings) with a bromine-substituted phenyl group at the 2-position. This substitution pattern influences its electronic properties, making it reactive toward nucleophilic aromatic substitution and cross-coupling reactions .

PropertyValueSource
Molecular FormulaC₁₆H₁₁Br
Molecular Weight283.16 g/mol
InChIKeySAODOTSIOILVSO-UHFFFAOYSA-N
Melting Point131.0–135.0°C
Purity (GC)≥98.0%
AppearanceWhite/light yellow/orange powder

Synthesis Methods

Williamson Ether Synthesis

A widely reported method involves the reaction of 2-naphthol with 4-bromophenyl halides in the presence of a strong base (e.g., NaOH) and a polar solvent (e.g., DMF or H₂O). The reaction proceeds via nucleophilic substitution, forming the ether linkage between the naphthol and bromophenyl groups .

Reaction Conditions:

  • Base: Sodium hydroxide

  • Solvent: Water or dimethylformamide

  • Temperature: Exothermic, requires careful control .

Electrophilic Cyclization

A novel approach documented in J. Org. Chem. (2013) employs CuCN-mediated cyclization of 4-(2-bromophenyl)-2-butenoates. This method achieves high yields of substituted naphthalene derivatives through isomerization, cyclization, and aromatization steps .

Key Steps:

  • Olefin Isomerization: Rearrangement of the starting ester.

  • Intramolecular Cyclization: Formation of the naphthalene core.

  • Aromatization: Dehydration to stabilize the aromatic system .

Stříbrný Reduction

Less commonly used, this method reduces 2-naphthyl bromide using hydrogen and a palladium catalyst (e.g., Pd/C). While effective, it is often bypassed due to higher costs and complexity .

Physical and Chemical Properties

Thermodynamic Properties

The compound exhibits a melting point of 131–135°C, consistent across commercial suppliers like TCI America and Sigma-Aldrich . Its density is estimated at 1.381 ± 0.06 g/cm³, with a boiling point predicted around 394.3°C .

Reactivity

  • Nucleophilic Substitution: The bromine atom is susceptible to displacement by nucleophiles (e.g., Grignard reagents, amines).

  • Cross-Coupling: Participates in Suzuki-Miyaura or Buchwald-Hartwig reactions due to the aryl bromide moiety .

Spectral Data

  • ¹H NMR: Peaks corresponding to aromatic protons (δ 7.0–8.5 ppm) and coupling patterns indicative of the naphthalene system.

  • MS: Molecular ion peak at m/z 283.16 (M⁺) .

Industrial and Research Applications

Pharmaceutical Intermediates

2-(4-Bromophenyl)naphthalene serves as a precursor in synthesizing anti-inflammatory, antidepressant, and anticancer agents. Its bromine atom facilitates further functionalization, enabling access to complex molecular architectures .

OLED Materials

A critical role in organic light-emitting diodes (OLEDs) is attributed to its ability to host electrophorescent properties. The naphthalene core enhances conjugation, improving charge transport and luminescence efficiency .

Dyes and Pigments

Modification of the bromophenyl group with electron-donating or withdrawing substituents generates diverse dyes. For example, sulfonation or nitration yields chromophores for textiles and plastics .

ParameterGuidelineSource
StorageRoom temperature, <15°C, dark
HS Code2903.99.8001
HazardsIrritant; avoid inhalation

The compound is classified as non-hazardous under TSCA regulations but requires standard laboratory precautions. Safety Data Sheets (SDS) are provided by suppliers like TCI America and Sigma-Aldrich .

Research Frontiers

Sustainable Synthesis

Efforts to replace toxic solvents (e.g., DMF) with greener alternatives (e.g., ionic liquids) are ongoing. Microwave-assisted reactions and flow chemistry offer pathways to reduce reaction times and waste .

Material Science

Investigations into its use in organic semiconductors and sensory materials highlight its potential in next-generation electronics. Functionalization with phosphorescent groups could enhance OLED efficiency .

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